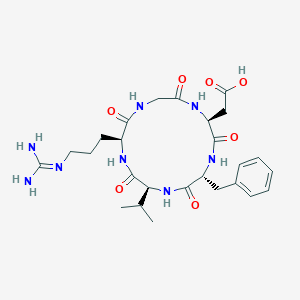

cyclo(Arg-Gly-Asp-D-Phe-Val)

Vue d'ensemble

Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) est un peptide cyclique connu pour sa capacité à inhiber l'adhésion cellulaire. Il contient la séquence d'acides aminés Arg-Gly-Asp, qui est reconnue par les intégrines, en particulier l'intégrine α(V)β(3). Ce composé est utilisé pour inhiber la liaison des cellules à des protéines telles que la vitronectine .

Applications De Recherche Scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Inhibits cell adhesion, making it useful in studies of cell migration, invasion, and metastasis.

Medicine: Potential therapeutic agent for targeting integrins in cancer therapy and other diseases involving cell adhesion.

Industry: Used in the development of biomaterials and drug delivery systems

Mécanisme D'action

Target of Action

Cyclo(Arg-Gly-Asp-D-Phe-Val), also known as CYCLORGDFV, primarily targets ανβ3 and ανβ5 integrins . These integrins play a crucial role in cell attachment, proliferation, and migration .

Mode of Action

CYCLORGDFV acts as a selective antagonist of ανβ3 and ανβ5 integrins . It inhibits the binding of these integrins to vitronectin, a glycoprotein present in the extracellular matrix and in the serum that promotes cell adhesion and spreading .

Biochemical Pathways

By inhibiting the binding of integrins to vitronectin, CYCLORGDFV disrupts the biochemical pathways involved in cell adhesion, proliferation, and migration . This disruption can lead to changes in cellular behavior, including a reduction in angiogenesis and vascular remodeling .

Result of Action

CYCLORGDFV has been shown to inhibit angiogenesis and vascular remodeling . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin . Its anti-tumor effect may be primarily due to its antiangiogenic action .

Safety and Hazards

When handling cyclo(Arg-Gly-Asp-D-Phe-Val), it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Cyclo(Arg-Gly-Asp-D-Phe-Val) est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. La cyclisation du peptide linéaire est réalisée en formant une liaison peptidique entre les extrémités N-terminale et C-terminale de la chaîne peptidique. Les conditions de réaction impliquent généralement l'utilisation de réactifs de couplage tels que le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et le DIPEA (N,N-diisopropyléthylamine) dans un solvant organique comme le DMF (diméthylformamide) .

Méthodes de production industrielle : La production industrielle de Cyclo(Arg-Gly-Asp-D-Phe-Val) suit des voies de synthèse similaires à celles de la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. La purification du produit final est généralement réalisée par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : Cyclo(Arg-Gly-Asp-D-Phe-Val) subit principalement des réactions de formation et d'hydrolyse de liaisons peptidiques. Il peut également participer à des réactions d'oxydation et de réduction en fonction de la présence de résidus d'acides aminés spécifiques.

Réactifs et conditions courants :

Formation de liaison peptidique : Réactifs de couplage comme le HBTU et le DIPEA dans le DMF.

Hydrolyse : Des conditions acides ou basiques peuvent hydrolyser les liaisons peptidiques.

Oxydation : Des agents oxydants comme le peroxyde d'hydrogène peuvent oxyder des résidus d'acides aminés spécifiques.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) peuvent réduire les ponts disulfures.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des peptides linéaires, des peptides cycliques et diverses formes oxydées ou réduites du peptide .

4. Applications de la recherche scientifique

Cyclo(Arg-Gly-Asp-D-Phe-Val) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse et de la cyclisation des peptides.

Biologie : Inhibe l'adhésion cellulaire, ce qui le rend utile dans les études de migration, d'invasion et de métastases cellulaires.

Médecine : Agent thérapeutique potentiel pour cibler les intégrines dans la thérapie du cancer et d'autres maladies impliquant l'adhésion cellulaire.

Industrie : Utilisé dans le développement de biomatériaux et de systèmes d'administration de médicaments

5. Mécanisme d'action

Cyclo(Arg-Gly-Asp-D-Phe-Val) exerce ses effets en se liant aux intégrines, en particulier à l'intégrine α(V)β(3). Cette liaison inhibe l'interaction entre les intégrines et les protéines de la matrice extracellulaire comme la vitronectine, empêchant ainsi l'adhésion cellulaire. Les cibles moléculaires impliquées comprennent les récepteurs intégrine à la surface cellulaire, et les voies affectées comprennent celles liées à l'adhésion et à la migration cellulaires .

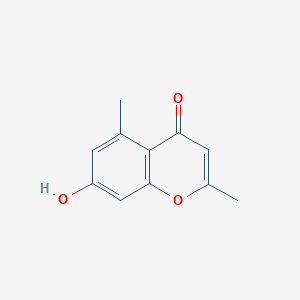

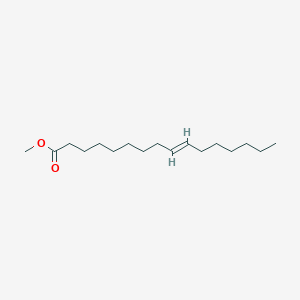

Composés similaires :

- Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide)

- Cyclo(Arg-Gly-Asp-Ser-Pro)

- Cyclo(Arg-Gly-Asp-3-Aminomethylbenzoyl)

Comparaison : Cyclo(Arg-Gly-Asp-D-Phe-Val) est unique en raison de sa haute spécificité pour l'intégrine α(V)β(3). Comparé à d'autres composés similaires, il présente une affinité plus élevée pour cette intégrine, ce qui le rend plus efficace pour inhiber l'adhésion cellulaire. D'autres composés similaires peuvent avoir des séquences d'acides aminés ou des modifications différentes qui modifient leur affinité de liaison et leur spécificité .

Comparaison Avec Des Composés Similaires

- Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide)

- Cyclo(Arg-Gly-Asp-Ser-Pro)

- Cyclo(Arg-Gly-Asp-3-Aminomethylbenzoyl)

Comparison: Cyclo(Arg-Gly-Asp-D-Phe-Val) is unique due to its high specificity for the α(V)β(3) integrin. Compared to other similar compounds, it has a higher affinity for this integrin, making it more effective in inhibiting cell adhesion. Other similar compounds may have different amino acid sequences or modifications that alter their binding affinity and specificity .

Propriétés

IUPAC Name |

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQUWEHEBOMRPH-NYUBLWNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

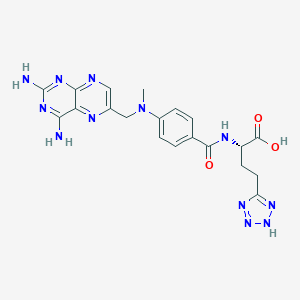

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

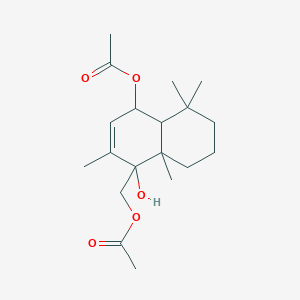

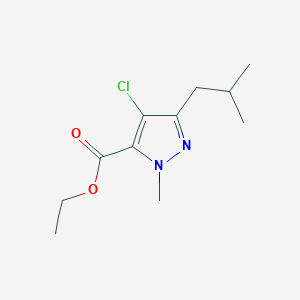

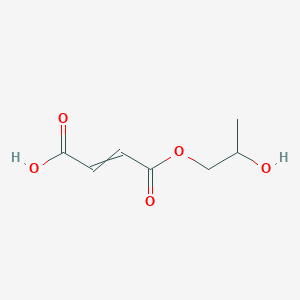

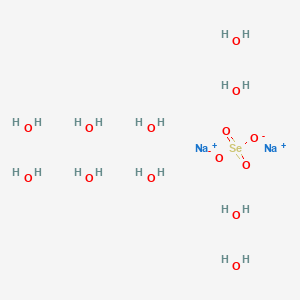

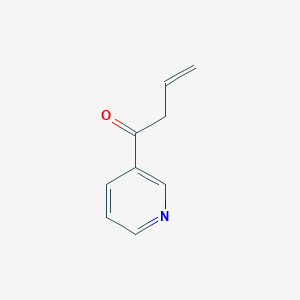

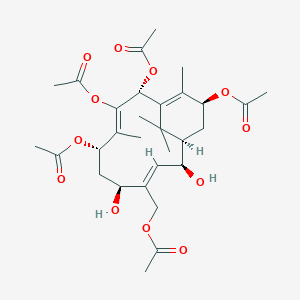

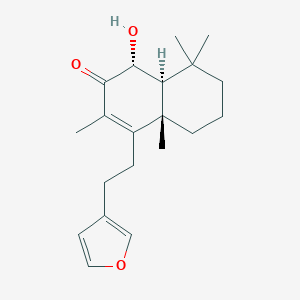

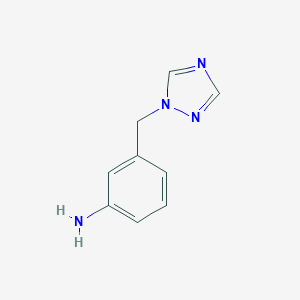

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.